REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]([C:7]1[N:15]=[CH:14][C:13]2[NH:12][C:11]3[N:16]=[CH:17][CH:18]=[CH:19][C:10]=3[C:9]=2[CH:8]=1)=[O:6].C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:3][O:4][C:5]([C:7]1[N:15]=[CH:14][C:13]2[NH:12][C:11]3[N:16]=[CH:17][C:18]([Br:1])=[CH:19][C:10]=3[C:9]=2[CH:8]=1)=[O:6] |f:2.3|
|
Name
|
|
Quantity
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6.76 mL
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Type
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reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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COC(=O)C1=CC=2C3=C(NC2C=N1)N=CC=C3
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Name
|
|
Quantity
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11.2 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
360 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to ambient temperature
|
Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was treated with saturated sodium thiosulfate solution (40 mL)
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Type
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ADDITION
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Details
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the pH of the aqueous solution was adjusted to 7 by the addition of saturated sodium hydrogen carbonate solution
|
Type
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FILTRATION
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Details
|
The resultant precipitate was collected by filtration
|
Type
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WASH
|
Details
|
the solid was washed with water (20 mL)
|
Type
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CUSTOM
|
Details
|
then dried at 60° C. until constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=2C3=C(NC2C=N1)N=CC(=C3)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |